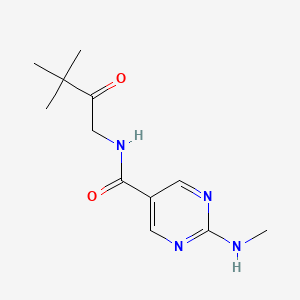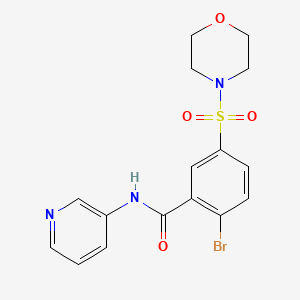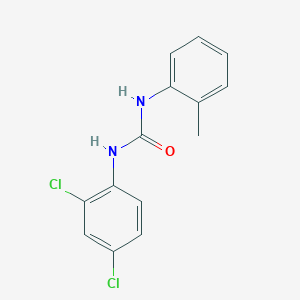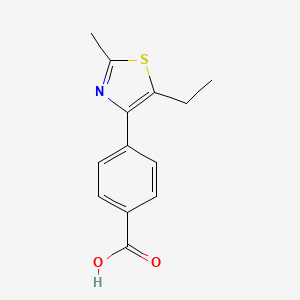![molecular formula C15H10ClFN2O2 B5293015 5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with 4-fluorobenzoyl chloride under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Chemical Reactions Analysis
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Agrochemicals: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the acetylcholinesterase enzyme, thereby inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders .
Comparison with Similar Compounds
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-11-3-7-13(8-4-11)20-9-14-18-15(19-21-14)10-1-5-12(17)6-2-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHMFIRRHSYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
)amine](/img/structure/B5292943.png)

![N-[(Z)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)

![1-[(Z)-4-methylpentan-2-ylideneamino]-3-phenylurea](/img/structure/B5292981.png)

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)

![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate](/img/structure/B5293007.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone](/img/structure/B5293043.png)
